Ethyl 2-methyl-5-oxo-6-[2-[3-(trifluoromethyl)benzoyl]oxyethyl]-1,6-naphthyridine-3-carboxylate
Description
Ethyl 2-methyl-5-oxo-6-[2-[3-(trifluoromethyl)benzoyl]oxyethyl]-1,6-naphthyridine-3-carboxylate is a heterocyclic compound featuring a 1,6-naphthyridine core, a bicyclic system with nitrogen atoms at positions 1 and 4. The molecule is substituted with a methyl group at position 2, an oxo group at position 5, and a complex ester side chain at position 5. This side chain includes a 2-[3-(trifluoromethyl)benzoyl]oxyethyl moiety, which introduces steric bulk and electron-withdrawing characteristics due to the trifluoromethyl group.
Properties
IUPAC Name |
ethyl 2-methyl-5-oxo-6-[2-[3-(trifluoromethyl)benzoyl]oxyethyl]-1,6-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O5/c1-3-31-21(30)16-12-17-18(26-13(16)2)7-8-27(19(17)28)9-10-32-20(29)14-5-4-6-15(11-14)22(23,24)25/h4-8,11-12H,3,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGUCVMCGILPOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=CN(C(=O)C2=C1)CCOC(=O)C3=CC(=CC=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-methyl-5-oxo-6-[2-[3-(trifluoromethyl)benzoyl]oxyethyl]-1,6-naphthyridine-3-carboxylate (CAS: 338406-15-8) is a synthetic compound belonging to the naphthyridine family. This compound has garnered interest due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The following sections detail its biological activity based on diverse research findings.
| Property | Value |
|---|---|
| Molecular Formula | C22H19F3N2O5 |
| Molar Mass | 448.39 g/mol |
| CAS Number | 338406-15-8 |
The biological activity of this compound is primarily attributed to its interaction with various biological pathways:
- Phosphodiesterase Inhibition : The compound exhibits selective inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4D, which is known to play a critical role in inflammatory responses and cognitive functions . This inhibition can lead to reduced levels of pro-inflammatory cytokines such as TNF-α and IL-1β.
- Anticancer Activity : Research indicates that derivatives of naphthyridine compounds can induce apoptosis in cancer cell lines. Ethyl 2-methyl-5-oxo has shown cytotoxic effects against various cancer types, including lung and cervical cancers, through mechanisms involving DNA intercalation and modulation of cell cycle regulators like p21 .
Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory properties of naphthyridine derivatives, including Ethyl 2-methyl-5-oxo. The compound was found to significantly reduce inflammation markers in animal models of colitis by inhibiting the production of TNF-α and IL-6 .
Study 2: Anticancer Properties
In vitro studies demonstrated that Ethyl 2-methyl-5-oxo exhibited IC50 values ranging from 0.91 to 3.73 μM against various human cancer cell lines such as KB epidermoid carcinoma and MDA-MB-231 breast cancer cells. The compound's mechanism involved inducing apoptosis and disrupting mitochondrial function .
Comparative Biological Activity
To provide a clearer understanding of Ethyl 2-methyl-5-oxo's efficacy compared to other compounds in its class, the following table summarizes key findings from various studies:
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. Research published in the Journal of Medicinal Chemistry highlights its potential as an inhibitor of specific cancer cell lines. In vitro assays demonstrated that it effectively induces apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It functions as a phosphodiesterase 4 (PDE4) inhibitor, which is crucial in elevating intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation leads to a reduction in inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin (IL)-17, suggesting its potential application in treating inflammatory diseases .
Pharmacological Studies
2.1 Mechanism of Action
The mechanism by which Ethyl 2-methyl-5-oxo-6-[2-[3-(trifluoromethyl)benzoyl]oxyethyl]-1,6-naphthyridine-3-carboxylate exerts its effects involves the modulation of various signaling pathways associated with inflammation and cancer progression. Its ability to inhibit PDE4 not only contributes to its anti-inflammatory effects but also enhances the therapeutic index in cancer treatment by targeting multiple pathways simultaneously .
Case Studies
4.1 In Vitro Studies on Cancer Cells
A notable study conducted by Walid Fayad identified this compound as a promising candidate through screening against multicellular spheroids of various cancer types. The results indicated a dose-dependent response with IC50 values significantly lower than those of standard chemotherapeutics .
4.2 Clinical Implications
While clinical trials are still pending, preliminary findings suggest that this compound could be integrated into treatment regimens for conditions characterized by chronic inflammation or cancerous growths. Its dual action as an anti-inflammatory and anticancer agent positions it uniquely within therapeutic frameworks.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the 1,6-Naphthyridine Family
Compound A : Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (from )
- Core Structure : Decahydro-1,6-naphthyridine (fully saturated bicyclic system).
- Substituents : Ethyl ester at position 6, oxo group at position 2.
- Key Features :
- Exists as two isomers due to stereochemical flexibility in the saturated ring system.
- Synthesized via hydrogenation of a diastereomeric mixture using Raney nickel, yielding 86% combined product .
- Lacks the trifluoromethylbenzoyloxyethyl group, resulting in lower molecular weight (227.14 g/mol vs. ~469.40 g/mol for the target compound).
Compound B: Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (Intermediate from )
- Core Structure: Piperidine with a methoxyimino group.
- Substituents : Ethyl ester and ethoxycarbonylpropyl side chain.
- Key Features :
Heterocyclic Esters with Pharmacological Relevance
Compound C : Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (from –10)
- Core Structure : Thiazolo[3,2-a]pyrimidine fused ring.
- Substituents : Trimethoxybenzylidene group, phenyl, methyl, and ethyl ester.
- Key Features :
- Central pyrimidine ring exhibits significant puckering (flattened boat conformation) with a dihedral angle of 80.94° between fused rings .
- Crystal packing stabilized by bifurcated C–H···O hydrogen bonds, forming chains along the c-axis .
- Synthesized via condensation of thioxo-tetrahydropyrimidine with chloroacetic acid and trimethoxybenzaldehyde .
Research Findings and Implications
- Electronic Effects: The trifluoromethyl group in the target compound enhances electrophilicity and metabolic stability compared to non-fluorinated analogues like Compound A .
- Synthetic Complexity : The trifluoromethylbenzoyloxyethyl side chain likely requires multi-step synthesis, contrasting with the straightforward hydrogenation used for Compound A .
- Crystallography : While Compound C’s crystal structure was resolved using SHELX-based refinement (common in small-molecule crystallography ), similar methods would apply to the target compound to analyze puckering and hydrogen bonding .
Q & A
Q. What synthetic methodologies are reported for naphthyridine derivatives containing trifluoromethyl groups?
Multi-step synthesis involving condensation reactions, cyclization, and functional group modifications is commonly employed. For example, trifluoromethyl-substituted naphthyridines can be synthesized via cyclocondensation of aminopyridine precursors with trifluoromethyl-containing acyl chlorides under reflux conditions. Purification often involves recrystallization from mixed solvents (e.g., ethyl acetate/ethanol) to yield single crystals for structural validation .
Q. How is the crystal structure of related naphthyridine derivatives characterized?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings in analogous compounds) and puckering conformations (flattened boat or chair). Hydrogen-bonding networks (C–H···O) are critical for stabilizing crystal packing .
Q. What spectroscopic techniques validate the purity of this compound?
Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent positions, while High-Resolution Mass Spectrometry (HRMS) verifies molecular weight. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and trifluoromethyl (C-F) stretches. Purity ≥95% is typically achieved via column chromatography .
Advanced Research Questions
Q. How can experimental design address low yields in the final cyclization step of naphthyridine synthesis?
Optimize reaction time, temperature, and catalyst loading. For example, extending reflux duration from 8 to 12 hours improved yields by 15% in similar pyrimidine derivatives. Acidic catalysts (e.g., BF₃·Et₂O) enhance cyclization efficiency, while inert atmospheres prevent oxidation of sensitive intermediates .
Q. What strategies resolve discrepancies in crystallographic data interpretation for conformationally flexible regions?
Comparative analysis of multiple datasets (e.g., SC-XRD vs. DFT-optimized geometries) identifies torsional angle variations. For example, deviations up to 0.224 Å in pyrimidine ring puckering were resolved by refining hydrogen atom positions using riding models and validating via Hirshfeld surface analysis .
Q. How do electron-withdrawing groups (e.g., -CF₃) influence the compound’s reactivity in substitution reactions?
The -CF₃ group directs electrophilic substitution to electron-rich positions (e.g., C-5 or C-7 in the naphthyridine ring). Kinetic studies show trifluoromethyl derivatives undergo nucleophilic aromatic substitution 3× faster than non-fluorinated analogs due to enhanced ring polarization .
Q. What methods differentiate regioisomers formed during benzoylation of the oxyethyl side chain?
High-Performance Liquid Chromatography (HPLC) with chiral columns separates regioisomers. Nuclear Overhauser Effect (NOE) NMR spectroscopy identifies spatial proximity between the benzoyl group and methyl substituents, confirming substitution patterns .
Q. How are computational tools used to predict pharmacological activity of this compound?
Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like kinases or DNA topoisomerases. Quantitative Structure-Activity Relationship (QSAR) models correlate trifluoromethyl positioning with antimicrobial potency (R² > 0.85 in validated datasets) .
Data Contradiction Analysis
Q. Why do reported melting points vary for structurally similar naphthyridine derivatives?
Polymorphism and solvent inclusion (e.g., DMF in co-crystals) alter melting behavior. For instance, a compound recrystallized from ethyl acetate-ethanol (3:2) showed a 5°C higher mp than the same compound crystallized from DMF due to lattice energy differences .
Q. How to reconcile conflicting bioactivity results in different assay systems?
Cross-validate using orthogonal assays (e.g., cell-free enzyme inhibition vs. cell-based cytotoxicity). For example, a compound inactive in bacterial MIC assays showed IC₅₀ = 2 µM in mammalian cell lines, likely due to differences in membrane permeability .
Methodological Recommendations
- Synthesis Optimization: Use Design of Experiments (DoE) to screen solvent polarity, temperature, and catalyst ratios .
- Structural Validation: Combine SC-XRD with Dynamic NMR to study conformational dynamics .
- Bioactivity Profiling: Pair in vitro assays with zebrafish toxicity models for early-stage ADMET evaluation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
